ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate
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Overview
Description
Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate typically involves the formation of the pyrazole ring followed by the introduction of the ester and amino groups. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-cyano-1H-pyrazole: A simpler analog with similar reactivity.
Ethyl 4-(5-amino-1H-pyrazol-1-yl)benzoate: Lacks the cyano group but shares the ester and amino functionalities.
4-(5-Amino-4-cyano-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 4-(5-amino-4-cyanopyrazol-1-yl)benzoate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-3-5-11(6-4-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 |
InChI Key |
KQKSJDYNTSKZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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